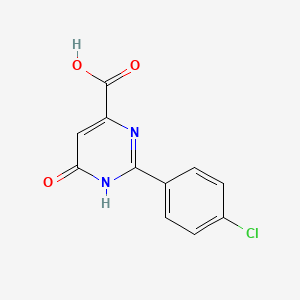
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Cat. No. B3057740
Key on ui cas rn:
84660-25-3
M. Wt: 250.64
InChI Key: CKGHKABQBNRCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863220B2
Procedure details


To a mixture of diethyl oxalacetate sodium salt (123.2 g, 586 mmol) in water (750 mL) was slowly added aqueous sodium hydroxide (50%, 47 g, 586 mmol). After 1 h the solids had dissolved. 4-Chlorobenzenecarboximidamide monohydrochloride (111.95 g, 586 mmol) was then added, and the mixture was heated at 70° C. overnight. After cooling to room temperature concentrated hydrochloric acid was slowly added (causing foaming) until the pH was lowered to 1.5. The solid was isolated by filtration and washed with water and methanol. The solid was then triturated twice with hot methanol, washed repeatedly with 1 N hydrochloric acid, then once with methanol and dried to afford the title compound (66.07 g).



Name
4-Chlorobenzenecarboximidamide monohydrochloride
Quantity
111.95 g
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[NH:27])[NH2:26])=[CH:21][CH:20]=1.Cl>O>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[NH:27][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:26]=2)=[CH:21][CH:20]=1 |f:0.1,2.3,4.5,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
4-Chlorobenzenecarboximidamide monohydrochloride
|
|
Quantity
|
111.95 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C(N)=N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After 1 h the solids had dissolved
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added (causing foaming) until the pH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then triturated twice with hot methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
washed repeatedly with 1 N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with methanol and dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC(C=C(N1)C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66.07 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
